Cas no 377084-05-4 (3-(2,3,4-Trifluorophenyl)propanoic acid)
3-(2,3,4-Trifluorophenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,3,4-Trifluorophenyl)propanoic acid
- 3-(2,3,4-TRIFLUOROPHENYL)PROPIONIC ACID
- 3-(2,3,4-Trifluoro-phenyl)-propionic acid
- AGN-PC-01LRG5
- CTK7J3035
- JRD-1776
- SBB093249
- SureCN4717045
- AKOS015150904
- DTXSID80590691
- DB-347402
- EN300-1846563
- Benzenepropanoic acid, 2,3,4-trifluoro-
- MFCD06660214
- SCHEMBL4717045
- CQA08405
- JS-4420
- CS-0214623
- 3-(2,3,4-Trifluorophenyl)propanoicacid
- 377084-05-4
-
- MDL: MFCD06660214
- Inchi: 1S/C9H7F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1,3H,2,4H2,(H,13,14)
- InChI Key: ANWNVMXSGRKDIA-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=CC=1CCC(=O)O)F)F
Computed Properties
- Exact Mass: 204.03981395g/mol
- Monoisotopic Mass: 204.03981395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 37.3Ų
3-(2,3,4-Trifluorophenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019108692-1g |
3-(2,3,4-Trifluorophenyl)propanoic acid |
377084-05-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Apollo Scientific | PC302935-1g |
3-(2,3,4-Trifluorophenyl)propionic acid |
377084-05-4 | 97% | 1g |
£60.00 | 2023-09-02 | |
| Enamine | EN300-1846563-0.05g |
3-(2,3,4-trifluorophenyl)propanoic acid |
377084-05-4 | 95% | 0.05g |
$19.0 | 2023-09-19 | |
| Enamine | EN300-1846563-0.1g |
3-(2,3,4-trifluorophenyl)propanoic acid |
377084-05-4 | 95% | 0.1g |
$19.0 | 2023-09-19 | |
| Enamine | EN300-1846563-0.25g |
3-(2,3,4-trifluorophenyl)propanoic acid |
377084-05-4 | 95% | 0.25g |
$25.0 | 2023-09-19 | |
| Enamine | EN300-1846563-0.5g |
3-(2,3,4-trifluorophenyl)propanoic acid |
377084-05-4 | 95% | 0.5g |
$39.0 | 2023-09-19 | |
| Enamine | EN300-1846563-1.0g |
3-(2,3,4-trifluorophenyl)propanoic acid |
377084-05-4 | 95% | 1g |
$50.0 | 2023-06-02 | |
| Enamine | EN300-1846563-2.5g |
3-(2,3,4-trifluorophenyl)propanoic acid |
377084-05-4 | 95% | 2.5g |
$103.0 | 2023-09-19 | |
| Enamine | EN300-1846563-5.0g |
3-(2,3,4-trifluorophenyl)propanoic acid |
377084-05-4 | 95% | 5g |
$187.0 | 2023-06-02 | |
| Enamine | EN300-1846563-10.0g |
3-(2,3,4-trifluorophenyl)propanoic acid |
377084-05-4 | 95% | 10g |
$328.0 | 2023-06-02 |
3-(2,3,4-Trifluorophenyl)propanoic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 3-(2,3,4-Trifluorophenyl)propanoic acid
3-(2,3,4-Trifluorophenyl)propanoic acid (CAS No. 377084-05-4): An Overview of a Versatile Compound in Modern Chemistry and Pharmaceutical Research
3-(2,3,4-Trifluorophenyl)propanoic acid (CAS No. 377084-05-4) is a compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent advancements in its use in drug discovery and development.
Chemical Structure and Properties
3-(2,3,4-Trifluorophenyl)propanoic acid is a carboxylic acid with the molecular formula C10H6F3O2. The compound features a trifluorophenyl group attached to a propionic acid chain. The presence of the trifluoromethyl group imparts significant electronic and steric effects, making it an attractive moiety for various chemical reactions and biological studies. The compound is known for its high stability and low reactivity under standard conditions, which makes it suitable for use in a wide range of applications.
Synthesis Methods
The synthesis of 3-(2,3,4-Trifluorophenyl)propanoic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 2,3,4-trifluorobenzyl chloride with potassium cyanide to form 2,3,4-trifluorobenzyl cyanide, followed by hydrolysis to yield the desired carboxylic acid. Another method involves the palladium-catalyzed coupling of 2,3,4-trifluorobenzeneboronic acid with bromoacetic acid. These synthetic routes provide high yields and are scalable for industrial production.
Biological Activities and Applications
3-(2,3,4-Trifluorophenyl)propanoic acid has shown promising biological activities that make it a valuable candidate for drug discovery. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, it has been reported to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. This property makes it a potential therapeutic agent for conditions such as pain management and anxiety disorders.
In addition to its enzymatic inhibition properties, 3-(2,3,4-Trifluorophenyl)propanoic acid has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Clinical Trials and Development
The promising biological activities of 3-(2,3,4-Trifluorophenyl)propanoic acid have led to its evaluation in preclinical and clinical studies. Several pharmaceutical companies are currently conducting trials to assess its safety and efficacy in treating various conditions. Early results from these trials have been encouraging, with the compound demonstrating good pharmacokinetic properties and minimal side effects.
In one notable study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of 3-(2,3,4-Trifluorophenyl)propanoic acid in a mouse model of chronic pain. The results showed that the compound significantly reduced pain sensitivity without causing adverse effects on motor function or cognitive performance. These findings have paved the way for further clinical trials to explore its potential as a novel analgesic agent.
Future Directions and Research Opportunities
The ongoing research on 3-(2,3,4-Trifluorophenyl)propanoic acid is focused on optimizing its chemical structure to enhance its biological activities while minimizing potential side effects. Computational methods such as molecular docking and virtual screening are being employed to identify derivatives with improved pharmacological profiles. Additionally, efforts are being made to develop prodrugs that can improve the bioavailability and target specificity of the compound.
In conclusion, 3-(2,3,4-Trifluorophenyl)propanoic acid (CAS No. 377084-05-4) is a versatile compound with significant potential in modern chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery and development. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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